ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate (CAS: 686771-31-3) is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic core fused with a thiophene ring and a pyrimidin-4-one moiety. The molecule features a 4-methylphenyl substituent at position 3 of the pyrimidine ring and a sulfanyl-acetamido-benzoate ester group at position 2. Its molecular weight is 467.6 g/mol, with a computed XLogP3 value of 3.8, indicating moderate lipophilicity. Key physicochemical properties include one hydrogen bond donor and seven hydrogen bond acceptors, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-3-31-23(30)16-6-8-17(9-7-16)25-20(28)14-33-24-26-19-12-13-32-21(19)22(29)27(24)18-10-4-15(2)5-11-18/h4-11H,3,12-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWHUDWJWFFIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring. Common reagents include sulfur, amines, and carbonyl compounds.
Introduction of the 4-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the thienopyrimidine ring with a 4-methylphenyl group. This can be achieved using Friedel-Crafts alkylation or other suitable methods.
Formation of the Sulfanylacetamido Linkage: This step involves the introduction of a sulfanylacetamido group to the thienopyrimidine core. Common reagents include thiols and acylating agents.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thieno[3,2-d]pyrimidine vs. Thieno[2,3-b]pyridine: The target compound’s thieno[3,2-d]pyrimidine core differs from thieno[2,3-b]pyridin-4(7H)-one derivatives (e.g., compounds in ), which replace the pyrimidine with a pyridine ring.
- Quinazolinone Derivatives: Compounds like 4-(2-(2-(methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide () share a 4-oxoquinazoline core but lack the thiophene fusion. The sulfonamide group in these analogs may enhance solubility compared to the benzoate ester in the target compound .
Substituent Analysis
- Aromatic Substituents: The 4-methylphenyl group in the target compound contrasts with the 4-chlorophenyl group in Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS: 573938-02-0, ).
- Functional Groups: The benzoate ester in the target compound differs from the triazole-linked sulfanyl group in Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate (). The triazole moiety introduces additional hydrogen-bonding capacity, which may improve solubility .
Physicochemical Properties
Biological Activity
Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the thienopyrimidine family. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure and Properties
The compound's structure includes a thieno[3,2-d]pyrimidine core with various functional groups that may influence its biological activity. The molecular formula is with a molar mass of approximately 425.59 g/mol. This compound is characterized by the presence of an ethyl group, a sulfanyl moiety, and an acetamido group attached to a benzoate framework.
Anticancer Activity
Recent studies have indicated that compounds with similar thienopyrimidine structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Induces apoptosis |
| Compound B | MCF-7 | 15 | Inhibits proliferation |
| Ethyl 4-(...) | A549 | TBD | TBD |
Antimicrobial Activity
Thienopyrimidine derivatives have also been reported to possess antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, including resistant strains. The activity may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored in several studies. In vitro tests demonstrate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their anticancer activity against human cancer cell lines. The results showed that certain modifications to the thienopyrimidine core enhanced cytotoxicity significantly (IC50 values ranging from 5 to 20 µM) .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with specific substituents exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Mechanistic Insights
The biological activities of ethyl 4-(...) can be attributed to its ability to interact with specific biological targets:
- Targeting Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Inflammation Pathways : The modulation of NF-kB signaling pathways is crucial in reducing inflammation.
Q & A
Q. Basic Characterization
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., C–C bond lengths within 1.35–1.50 Å and torsion angles) .
- NMR Spectroscopy :
- HRMS : Molecular ion peaks (e.g., [M+H]+) with <2 ppm error validate the molecular formula .
How can researchers assess the compound’s purity and stability?
Q. Basic Quality Control
- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm. Purity >95% is typical for research-grade material .
- Stability Studies :
How can low yields in the sulfanyl acetamido coupling step be addressed?
Q. Advanced Optimization
- Catalyst Screening : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions .
- Solvent Optimization : Use DMF or DMSO for polar intermediates; anhydrous conditions improve reactivity.
- Stoichiometry : Increase the chloroacetamide:thienopyrimidinone ratio to 1.5:1 to drive the reaction .
Example : A 96% yield was achieved for a similar compound using excess reagent and prolonged reaction time (24 hr) .
How should unexpected NMR signals be resolved?
Q. Advanced Data Analysis
- 2D NMR (COSY, HSQC) : Assign coupled protons (e.g., acetamido NH at δ ~10 ppm) and differentiate regioisomers .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
- Comparative Analysis : Cross-reference with published spectra of structurally related thienopyrimidinones .
What strategies are used to evaluate in vitro biological activity?
Q. Advanced Screening
- Enzyme Inhibition Assays :
- Kinase Targets : Use ADP-Glo™ assay with recombinant kinases (IC50 determination).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate Ki values using GraphPad Prism .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with EC50 values .
How can computational modeling predict SAR?
Q. Advanced Drug Design
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or PARP). Key residues (e.g., Lys721 in EGFR) may hydrogen-bond with the 4-oxo group .
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with activity; methyl groups at the 4-position enhance lipophilicity (logP ~3.5) .
What challenges arise during scale-up of multi-step synthesis?
Q. Advanced Process Chemistry
- Intermediate Isolation : Amorphous intermediates may require chromatography; switch to recrystallization for scalability (e.g., ethanol/water mixtures) .
- Exothermic Reactions : Use jacketed reactors with controlled cooling during cyclization steps to prevent thermal degradation .
How does the 4-methylphenyl substituent influence bioactivity?
Q. Advanced SAR Analysis
- Steric Effects : The 4-methyl group reduces rotational freedom, stabilizing the active conformation.
- Metabolic Stability : Methyl groups slow oxidative metabolism (t1/2 increased by 30% in microsomal assays) compared to halogenated analogs .
What methods validate the compound’s stability in biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
